REACTION_CXSMILES
|
C=CC=C.O.C(=O)=[O:7].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:28](O)[CH:29]=[CH:30][CH2:31][CH2:32][CH2:33][CH:34]=[CH2:35]>[Pd].C(CC(=O)C)(=O)C.C(CC(=O)C)(=O)C.CN(C)C=O>[CH2:28]=[CH:29][CH:30]([OH:7])[CH2:31][CH2:32][CH2:33][CH:34]=[CH2:35] |f:5.6.7|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.6 mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,7-octadien-1-ol
|
Quantity
|
0.153 mol
|
Type
|
reactant
|
Smiles
|
C(C=CCCCC=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].C(C)(=O)CC(C)=O.C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
63 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to reaction for three hours at a temperature of 90° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Analysis of the resulted liquid reaction product through gas chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(CCCC=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.019 mol | |
YIELD: CALCULATEDPERCENTYIELD | 12.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |